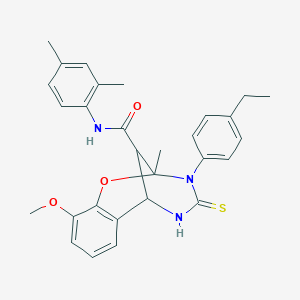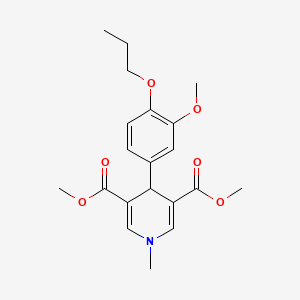![molecular formula C22H19N3O B11220048 4-[3-(4'-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B11220048.png)
4-[3-(4'-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4’-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is an organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4’-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the following steps:
Formation of the Biphenyl Moiety: The initial step involves the synthesis of 4’-propylbiphenyl through a Suzuki coupling reaction between 4-bromobiphenyl and propylboronic acid in the presence of a palladium catalyst.
Oxadiazole Ring Formation: The next step is the formation of the 1,2,4-oxadiazole ring. This can be achieved by reacting the biphenyl derivative with a nitrile oxide, which is generated in situ from a hydroxylamine and a chlorinated compound.
Pyridine Ring Attachment: Finally, the pyridine ring is introduced through a condensation reaction between the oxadiazole derivative and a pyridine carboxaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4’-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-[3-(4’-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine has several scientific research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer activities.
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-[3-(4’-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4’-Methylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine
- 4-[3-(4’-Ethylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine
- 4-[3-(4’-Butylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine
Uniqueness
4-[3-(4’-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to its specific propyl group, which can influence its physical and chemical properties, such as solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C22H19N3O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[4-(4-propylphenyl)phenyl]-5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H19N3O/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)21-24-22(26-25-21)20-12-14-23-15-13-20/h4-15H,2-3H2,1H3 |
InChI Key |
MGTILUZTKNHEMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(2,3-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11219968.png)

![N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide](/img/structure/B11219983.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11219985.png)
![N-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11219989.png)
![1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11220000.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11220003.png)
![1-(5-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220016.png)
![N-butyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220024.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B11220038.png)
![7-(4-ethoxyphenyl)-N-phenethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11220041.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B11220056.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220059.png)
